Thiophene, tetrahydro-2,5-dimethyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, tetrahydro-2,5-dimethyl-, trans- is an organic compound with the molecular formula C6H12S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-2,5-dimethyl-, trans- can be achieved through several methods. One common approach involves the hydrogenation of 2,5-dimethylthiophene under specific conditions to obtain the trans-isomer. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of thiophene, tetrahydro-2,5-dimethyl-, trans- may involve large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the trans-isomer. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, tetrahydro-2,5-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its parent thiophene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent thiophene derivative.
Substitution: Functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophene, tetrahydro-2,5-dimethyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of thiophene, tetrahydro-2,5-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene, tetrahydro-2,5-dimethyl-, cis-: The cis-isomer of the compound, differing in the spatial arrangement of the methyl groups.
2,5-Dimethylthiophene: The parent thiophene derivative without hydrogenation.
Thiophene: The basic five-membered aromatic ring containing one sulfur atom.
Uniqueness
Thiophene, tetrahydro-2,5-dimethyl-, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
204520-65-0 |
---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
(2R,5R)-2,5-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
IBKCTZVPGMUZGZ-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](S1)C |
Kanonische SMILES |
CC1CCC(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.